molecular formula C26H31NO5 B4537359 9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4537359
M. Wt: 437.5 g/mol
InChI Key: HDUMIDJOVSEWSL-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy groups and an ethoxyphenyl group

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the acridine core, followed by the introduction of the ethoxyphenyl and methoxy groups. Reaction conditions may vary, but common methods include the use of strong acids or bases as catalysts, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through interactions with enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar compounds include other acridine derivatives, such as:

    9-phenylacridine: Lacks the methoxy and ethoxy groups, making it less versatile in terms of chemical reactivity.

    9-(4-methoxyphenyl)acridine: Similar structure but with fewer methoxy groups, which may affect its electronic properties.

    6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one: Lacks the ethoxyphenyl group, which may influence its biological activity. The unique combination of functional groups in 9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one gives it distinct properties that make it valuable for specific applications.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO5/c1-7-32-16-10-8-15(9-11-16)21-22-18(13-26(2,3)14-19(22)28)27-17-12-20(29-4)24(30-5)25(31-6)23(17)21/h8-12,21,27H,7,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUMIDJOVSEWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC(=C(C(=C24)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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